In Vivo Potency of Clociguanil vs. Cycloguanil and Chloroquine in a Murine Malaria Model
In a 4-day suppressive test against P. berghei in mice, clociguanil administered subcutaneously demonstrated an ED50 of 0.16 mg/kg and an ED90 of 0.39 mg/kg [1]. This potency was directly compared to cycloguanil and chloroquine within the same test system, where clociguanil was shown to be approximately 30-fold more active than cycloguanil and 10-fold more active than chloroquine [1].
| Evidence Dimension | Antimalarial Efficacy (ED50) |
|---|---|
| Target Compound Data | 0.16 mg/kg |
| Comparator Or Baseline | Cycloguanil (30x higher ED50), Chloroquine (10x higher ED50) |
| Quantified Difference | ~30-fold more potent vs. cycloguanil; ~10-fold more potent vs. chloroquine |
| Conditions | In vivo 4-day suppressive test; P. berghei in mice; subcutaneous administration |
Why This Matters
This demonstrates clociguanil's superior intrinsic antimalarial potency in a rodent model compared to a key structural analog (cycloguanil) and a standard clinical antimalarial (chloroquine), establishing its value for in vivo studies where high potency is required.
- [1] Knight DJ, Peters W. The antimalarial activity of N-benzyloxydihydrotriazines. I. The activity of clociguanil (BRL 50216) against rodent malaria, and studies on its mode of action. Ann Trop Med Parasitol. 1980;74(4):393-404. View Source
